Phenol-13C6

Beschreibung

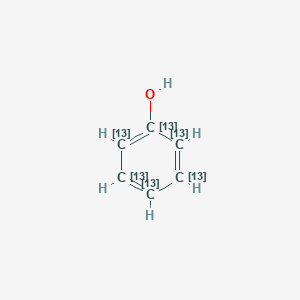

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexatrienol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480397 | |

| Record name | Phenol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.067 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89059-34-7 | |

| Record name | Phenol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89059-34-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenol-¹³C₆: A Comprehensive Technical Guide for Advanced Research Applications

This guide provides an in-depth exploration of Phenol-¹³C₆, a stable isotope-labeled compound indispensable in modern research, particularly within drug discovery and metabolic analysis. We will delve into its fundamental chemical and structural properties, and elucidate its critical role as an internal standard and metabolic tracer, supported by field-proven insights and detailed experimental protocols.

The Imperative for Stable Isotope Labeling in Quantitative Analysis

In the landscape of analytical chemistry, particularly in complex biological matrices, achieving accurate and reproducible quantification is a significant challenge. Factors such as sample loss during preparation, matrix effects in mass spectrometry, and instrument variability can all introduce significant error.[1][2] The use of stable isotope-labeled internal standards (SIL-IS), such as Phenol-¹³C₆, is the gold standard for mitigating these issues.[3] By incorporating a known amount of the SIL-IS into a sample at the earliest stage of preparation, it experiences the same processing and analytical variations as the endogenous analyte.[4] Since the SIL-IS is chemically identical to the analyte but mass-shifted, it can be distinguished by a mass spectrometer, allowing for ratiometric quantification that corrects for experimental inconsistencies.[4] The use of ¹³C labeling is particularly advantageous over other isotopes like deuterium, as the carbon-carbon and carbon-hydrogen bonds are more stable, preventing isotopic exchange during sample workup and analysis.[5]

Structural and Chemical Properties of Phenol-¹³C₆

Phenol-¹³C₆ is a form of phenol where all six carbon atoms in the aromatic ring have been replaced with the stable isotope carbon-13. This isotopic enrichment is the cornerstone of its utility in analytical and metabolic research.

Molecular Structure

The foundational structure of Phenol-¹³C₆ is the benzene ring, uniformly labeled with ¹³C, bonded to a hydroxyl group. This seemingly simple substitution has profound implications for its spectroscopic properties.

Diagram: Molecular Structure of Phenol-¹³C₆

Caption: Ball-and-stick model of Phenol-¹³C₆.

Physicochemical Properties

The macroscopic chemical properties of Phenol-¹³C₆ are nearly identical to those of its unlabeled counterpart due to the negligible effect of isotopic substitution on intermolecular forces.

| Property | Value | Source(s) |

| Molecular Formula | ¹³C₆H₆O | [6] |

| Molecular Weight | 100.07 g/mol | [7] |

| CAS Number | 89059-34-7 | [6] |

| Appearance | White crystalline solid | [6] |

| Melting Point | 40-42 °C | [7] |

| Boiling Point | 182 °C | [7] |

| Isotopic Purity | ≥99 atom % ¹³C | [7] |

Spectroscopic Characterization

The key to utilizing Phenol-¹³C₆ lies in understanding its unique spectroscopic signature, which differentiates it from the naturally abundant ¹²C-phenol.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of unlabeled phenol is relatively simple, showing four distinct signals due to the symmetry of the molecule (C1, C2/C6, C3/C5, and C4 are chemically equivalent).[1] In contrast, the ¹³C NMR spectrum of Phenol-¹³C₆ is significantly more complex. Since all six carbons are ¹³C, extensive homonuclear ¹³C-¹³C coupling (splitting) occurs, transforming the simple singlet pattern into a complex multiplet for each carbon signal. This complex coupling pattern is a definitive confirmation of the uniform labeling. While a detailed analysis of these coupling constants is beyond the scope of this guide, the presence of these multiplets is a key quality control parameter.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a molecule is determined by the vibrational frequencies of its chemical bonds. The substitution of ¹²C with the heavier ¹³C isotope results in a decrease in the vibrational frequency of the bonds involving these carbon atoms, leading to a noticeable shift to lower wavenumbers (a redshift) for these absorptions.

Key expected shifts in the FTIR spectrum of Phenol-¹³C₆ compared to unlabeled phenol include:

-

Aromatic C-H Stretch: Shifts from ~3000-3100 cm⁻¹ to a lower frequency.[2]

-

Aromatic C=C Ring Stretches: The characteristic peaks between 1500-1600 cm⁻¹ will be redshifted.[2]

-

C-O Stretch: The peak around 1220 cm⁻¹ will also shift to a lower wavenumber.[2] The broad O-H stretch, typically seen between 3200-3600 cm⁻¹, will remain largely unaffected as it does not involve a carbon atom.[2]

Mass Spectrometry (MS)

In mass spectrometry, the uniform ¹³C labeling results in a mass shift of +6 Da compared to unlabeled phenol.[7] This clear mass difference is fundamental to its application as an internal standard. The fragmentation pattern in MS will also show this +6 Da shift for any fragments containing the benzene ring. For instance, the molecular ion of unlabeled phenol is observed at m/z 94, while for Phenol-¹³C₆, it appears at m/z 100.[7]

Applications in Research and Development

Phenol-¹³C₆ serves as a versatile tool in both quantitative analysis and metabolic research.

Phenol-¹³C₆ as an Internal Standard in LC-MS/MS

The primary application of Phenol-¹³C₆ is as an internal standard for the quantification of phenol and phenolic compounds in various matrices, including biological fluids, environmental samples, and pharmaceutical formulations.

The efficacy of Phenol-¹³C₆ as an internal standard is rooted in the principles of isotope dilution mass spectrometry.[4] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency (or suppression/enhancement) in the mass spectrometer's source.[4] This ensures that any variations affecting the analyte's signal will proportionally affect the internal standard's signal, allowing for a highly accurate and precise ratiometric measurement.

This protocol outlines a representative workflow. Note: For many applications, a ¹³C-labeled version of the analyte itself (e.g., BPA-¹³C₁₂) would be the ideal internal standard. However, in cases where a direct labeled analog is unavailable or cost-prohibitive, a structurally related labeled compound like Phenol-¹³C₆ can sometimes be used as a surrogate, though this requires careful validation.

Diagram: LC-MS/MS Quantification Workflow

Caption: A typical workflow for quantitative analysis using an internal standard.

Step-by-Step Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of Phenol-¹³C₆ in methanol at a concentration of 1 mg/mL. From this, prepare a working internal standard solution at 1 µg/mL.

-

Prepare a series of calibration standards of BPA in a surrogate matrix (e.g., charcoal-stripped serum) ranging from 0.1 to 100 ng/mL.

-

-

Sample Preparation:

-

To 100 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the 1 µg/mL Phenol-¹³C₆ working solution. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid). Vortex and transfer to an autosampler vial.[8]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate BPA from matrix interferences (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

BPA: Q1 (Precursor Ion) -> Q3 (Product Ion) (e.g., m/z 227.1 -> 133.1).

-

Phenol-¹³C₆: Q1 (Precursor Ion) -> Q3 (Product Ion) (e.g., m/z 99.1 -> 68.1). Note: These transitions would need to be optimized experimentally.

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the BPA and Phenol-¹³C₆ MRM transitions.

-

Calculate the peak area ratio (BPA/Phenol-¹³C₆) for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of BPA in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Phenol-¹³C₆ as a Tracer in Metabolic Fate Studies

Phenol-¹³C₆ can be used to trace the metabolic fate of phenol in biological systems.[9] By introducing the labeled compound, researchers can track its conversion into various metabolites using mass spectrometry, providing insights into metabolic pathways and rates of turnover.[10]

This protocol provides a framework for investigating the phase I and phase II metabolism of phenol.

-

Incubation:

-

Prepare a reaction mixture containing liver microsomes (e.g., from human or rat), a NADPH-regenerating system (for phase I reactions), and a buffer (e.g., phosphate buffer, pH 7.4).

-

Initiate the reaction by adding Phenol-¹³C₆ to a final concentration of 10 µM.

-

For studying phase II conjugation, include co-factors such as UDPGA (for glucuronidation) or PAPS (for sulfation).

-

Incubate at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Quenching and Extraction:

-

Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant directly or after evaporation and reconstitution.

-

-

LC-MS Analysis:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect potential metabolites.

-

Perform a full scan analysis to identify ions with mass-to-charge ratios corresponding to expected metabolites of Phenol-¹³C₆ (e.g., ¹³C₆-hydroquinone, ¹³C₆-catechol, ¹³C₆-phenylglucuronide, ¹³C₆-phenylsulfate).

-

The presence of the ¹³C₆ isotopic signature confirms that these metabolites originated from the administered Phenol-¹³C₆.

-

Synthesis and Handling

Synthesis

The industrial synthesis of Phenol-¹³C₆ typically starts from a ¹³C-labeled precursor, such as Benzene-¹³C₆. One common route is the cumene process, where Benzene-¹³C₆ is alkylated with propylene to form Cumene-¹³C₆, which is then oxidized to produce Phenol-¹³C₆ and acetone.[11] More recent lab-scale syntheses have explored novel methods for incorporating a single ¹³C atom into the ipso position of phenols from precursors like ¹³C-labeled dibenzyl carbonate.

Safety and Handling

Phenol and its isotopologues are toxic and corrosive and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), a lab coat, and chemical splash goggles, is mandatory. Phenol can be rapidly absorbed through the skin, and contact can cause severe chemical burns.

Conclusion

Phenol-¹³C₆ is a powerful and essential tool for researchers in the pharmaceutical and life sciences. Its well-defined chemical and spectroscopic properties, coupled with its utility as a robust internal standard and metabolic tracer, enable the generation of high-quality, reliable data. By understanding the principles behind its application and adhering to rigorous experimental protocols, scientists can leverage Phenol-¹³C₆ to advance our understanding of drug disposition, toxicology, and metabolic pathways.

References

- Jaber, M. A., de Falco, B., Abdelrazig, S., Ortori, C. A., Barrett, D. A., & Kim, D. H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3167-3177.

- Jaber, M. A., de Falco, B., Abdelrazig, S., Ortori, C. A., Barrett, D. A., & Kim, D. H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. SciSpace.

- Cambridge Isotope Laboratories, Inc. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Technical Note.

- Zhang, T., T. Le, A. Triebl, M. R. Wenk, G. Shui, and Z. Liu. (2021). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Frontiers in Molecular Biosciences, 8, 749895.

-

Hindustan Organic Chemicals Limited. (n.d.). Manufacturing Process. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1... Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra fragmentation of unlabelled phenol (left) and 13C-labelled phenol (right)... Retrieved from [Link]

- Lynch, C. T., Zhang, Y., & Levin, M. D. (2023). Core-Labeling (Radio) Synthesis of Phenols. Organic Letters, 25(39), 7176–7181.

- Mthombeni, T. P., Mpenyana-Monyatsi, L., Onyango, M. S., & Momba, M. N. (2014). Pathway Analysis of Phenol Degradation by UV/TiO2 Photocatalysis Utilising the C-13 Isotopic Labelling Technique.

-

UC Berkeley EH&S. (n.d.). Phenol Hazard Controls Fact Sheet. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol. In NIST Chemistry WebBook. Retrieved from [Link]

- Lynch, C., Zhang, Y., & Levin, M. (2023). Core-Labeling Synthesis of Phenols. ChemRxiv.

-

National Institute of Standards and Technology. (n.d.). Phenol IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

- Fan, T. W. M., Lane, A. N., Higashi, R. M., & Yan, J. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites, 1(1), 33–59.

- Hiller, K., Metallo, C. M., Kelleher, J. K., & Stephanopoulos, G. (2010). Nontargeted elucidation of metabolic pathways using stable-isotope tracers and mass spectrometry. Analytical Chemistry, 82(15), 6621–6628.

- Suthers, J. P., et al. (2020).

- Rito, A. G., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals, 57(5), 378-387.

-

ResearchGate. (n.d.). To detect the metabolic fate of a stable isotope tracer, two... Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) and 13C- 19F coupling constants... Retrieved from [Link]

- Boukir, A., Fellak, S., & Kara, M. (2017). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Journal of Materials and Environmental Science, 8(3), 969-980.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Rito, A. G., et al. (2014).

- Fan, T. W. M., et al. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. PMC.

- LGC Group. (2013).

-

KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

- Jung, S. M., et al. (2022). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. eScholarship.org.

- Heath, S. L., et al. (2024). Protocol for spatial metabolomics and isotope tracing in the mouse brain. STAR Protocols, 5(2), 102987.

- European Union Reference Laboratory for Mycotoxins. (n.d.). Protocol LCMSMS method SPE screening SOP.

- Rodriguez-Perez, C., et al. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 25(11), 2633.

Sources

- 1. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. Phenol(108-95-2) 13C NMR spectrum [chemicalbook.com]

- 5. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Manufacturing Process - Hindustan Organic Chemicals Limited [hoclindia.com]

- 10. Core-Labeling (Radio) Synthesis of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to Phenol-13C6: Applications in Research and Drug Development

This guide provides a comprehensive technical overview of Phenol-13C6, a stable isotope-labeled compound, for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis considerations, and critical applications, with a focus on quantitative analysis and metabolic studies. The methodologies and insights presented herein are grounded in established scientific principles to ensure accuracy and reliability in experimental design.

Introduction: The Significance of Stable Isotope Labeling with Phenol-13C6

In modern biomedical and pharmaceutical research, the ability to accurately trace and quantify molecules within complex biological systems is paramount. Stable isotope labeling, a technique where an atom in a molecule is replaced by its heavier, non-radioactive isotope, offers a powerful solution. Phenol-13C6, in which all six carbon atoms of the phenol ring are the 13C isotope, serves as an invaluable tool in this domain.

The key advantage of using a 13C-labeled compound like Phenol-13C6 lies in its mass difference compared to its natural, 12C-containing counterpart. While chemically identical in terms of reactivity, the mass shift of +6 Daltons is easily detectable by mass spectrometry. This property makes Phenol-13C6 an ideal internal standard for highly accurate and precise quantification of phenol and related compounds. Furthermore, its use extends to metabolic tracing studies, where the 13C-labeled ring acts as a "tag" to follow the metabolic fate of a drug or xenobiotic.[1][2][3]

This guide will explore the practical applications of Phenol-13C6, providing both the theoretical basis and actionable protocols for its effective use in a laboratory setting.

Physicochemical Properties of Phenol-13C6

A thorough understanding of the physicochemical properties of Phenol-13C6 is essential for its proper handling, storage, and application in experimental workflows. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 89059-34-7 | [1][2][4][5] |

| Molecular Formula | ¹³C₆H₆O | [1][4][5] |

| Molecular Weight | ~100.07 g/mol | [2][4][6] |

| Appearance | White crystalline solid | [1][7] |

| Melting Point | 40-42 °C | [2] |

| Boiling Point | 182 °C | [2][8] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml) | [1][5] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [2] |

| Mass Shift | M+6 compared to unlabeled phenol | [2] |

Synthesis and Isotopic Purity

The synthesis of per-labeled aromatic compounds like Phenol-13C6 is a specialized process. While multiple synthetic routes exist, a common conceptual approach involves starting with a simple, fully 13C-labeled precursor, such as [¹³C₆]benzene. The benzene ring is then functionalized through various organic reactions to introduce the hydroxyl group, yielding Phenol-13C6.

Another advanced strategy involves a [5+1] cyclization reaction, where a 1,5-dibromo-1,4-pentadiene precursor reacts with a 13C-labeled carbonate ester.[9] This method allows for the specific incorporation of a carbon isotope at the ipso-carbon of the resulting phenol.[9]

For the end-user, the most critical parameter is the isotopic purity, which is typically confirmed by the manufacturer using mass spectrometry and NMR spectroscopy. High isotopic purity (e.g., >99%) is crucial to minimize any potential interference from unlabeled or partially labeled species in sensitive analytical applications.

Core Applications in Research and Drug Development

Gold Standard for Quantitative Analysis: Stable Isotope Dilution Analysis (SIDA)

The most prominent application of Phenol-13C6 is as an internal standard in Stable Isotope Dilution Analysis (SIDA), particularly for quantification by mass spectrometry (GC-MS or LC-MS/MS).[10][11]

The Principle of SIDA: The core principle of SIDA is the addition of a known amount of the isotopically labeled analog (Phenol-13C6) to a sample containing the unlabeled analyte (phenol) at the earliest possible stage of sample preparation. Because Phenol-13C6 is chemically identical to phenol, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and derivatization losses during the entire analytical workflow. By measuring the ratio of the mass spectrometer signal of the analyte to that of the internal standard, one can accurately calculate the concentration of the analyte in the original sample, as any losses will affect both compounds equally and cancel out.[11]

Figure 2: Workflow for the quantification of phenol in plasma using Phenol-13C6.

Safety, Handling, and Storage

While Phenol-13C6 is a stable, non-radioactive isotope, it is still a chemical compound and should be handled with appropriate care.

-

Safety: Phenol itself is toxic and corrosive. Although the small quantities used in these applications mitigate the risk, always consult the Safety Data Sheet (SDS) before use. Handle the compound in a well-ventilated area or a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. [6]* Storage: To maintain chemical and isotopic integrity, Phenol-13C6 should be stored in a tightly sealed container, protected from light, and in a cool, dry place as recommended by the supplier. While stable isotopes do not decay radioactively, proper storage prevents chemical degradation. [5]* Disposal: Dispose of waste containing Phenol-13C6 in accordance with local, state, and federal regulations for chemical waste. It should not be mixed with general laboratory waste. [5]

Conclusion

Phenol-13C6 is a versatile and indispensable tool for researchers in drug development and related scientific fields. Its utility as an internal standard in Stable Isotope Dilution Analysis provides unparalleled accuracy and precision for the quantification of phenol, a common structural motif and metabolite. Furthermore, its role as a precursor for synthesizing labeled drug candidates is critical for modern ADME and metabolic tracing studies. By understanding its properties and employing validated methodologies as outlined in this guide, scientists can leverage the power of stable isotope labeling to generate high-quality, reliable data, thereby accelerating their research and development efforts.

References

-

Andresen, B., & Jacobsson, U. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals, 57(5), 378-87. [Link]

-

Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from Moravek, Inc. [Link]

-

Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1672-89. [Link]

-

PubChem. (n.d.). Phenol-13C6. Retrieved from PubChem. [Link]

-

Lies, M. D., et al. (2023). Core-Labeling (Radio)Synthesis of Phenols. Organic Letters, 25(39), 7249–7253. [Link]

-

Elmore, C. S. (2007). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Chemical Research in Toxicology, 20(10), 1385-1395. [Link]

-

NIH. (2023, August 31). Managing Storage of Radiolabeled Compounds. ORS News2Use. [Link]

-

MDPI. (2022). Flavor Compounds Identification and Reporting. Retrieved from MDPI. [Link]

-

Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from Moravek. [Link]

-

He, J., et al. (2012). Tracing Phenolic Biosynthesis in Vitis Vinifera via in Situ C-13 Labeling and Liquid Chromatography-Diode-Array Detector-Mass spectrometer/mass Spectrometer Detection. Analytica Chimica Acta, 747, 51-7. [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples [pubmed.ncbi.nlm.nih.gov]

- 5. moravek.com [moravek.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. moravek.com [moravek.com]

- 8. caymanchem.com [caymanchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Phenol-13C6 in Modern Research: A Technical Guide to Quantitative and Mechanistic Analysis

Executive Summary

Stable isotope-labeled compounds are indispensable tools in modern research, enabling a level of analytical precision and mechanistic insight previously unattainable. Among these, Phenol-13C6, in which all six carbon atoms of the benzene ring are the heavy isotope ¹³C, has emerged as a cornerstone reagent in mass spectrometry-based applications. This guide provides an in-depth exploration of the core uses of Phenol-13C6 for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the fundamental causality behind its application, focusing on its paramount role as an internal standard for robust quantification via Isotope Dilution Mass Spectrometry (IDMS), its utility as a metabolic tracer for elucidating complex biological pathways, and its function as a versatile precursor for the synthesis of other critical labeled molecules. The protocols and workflows described herein are designed to be self-validating systems, ensuring the highest degree of scientific integrity and data trustworthiness.

The Foundational Advantage: Why Stable Isotope Labeling?

In analytical chemistry and biology, the greatest challenge is often distinguishing the analyte of interest from matrix interference while accounting for sample loss during complex preparation workflows. A stable isotope-labeled standard, such as Phenol-13C6, provides an elegant solution.

Phenol-13C6 is chemically identical to its unlabeled (¹²C) counterpart. It co-elutes chromatographically, exhibits the same ionization efficiency, and undergoes identical fragmentation patterns in a mass spectrometer. The only significant difference is its mass—a predictable shift of +6 Daltons due to the six ¹³C atoms. By introducing a known quantity of Phenol-13C6 into a sample at the earliest stage of preparation, it serves as a perfect proxy, experiencing the same procedural losses as the native analyte. The final quantification is based on the ratio of the native analyte to the labeled standard, a value that remains constant regardless of extraction efficiency or injection volume variations. This principle, known as Isotope Dilution Mass Spectrometry (IDMS), is the gold standard for accurate and precise quantification.[1][2]

| Property | Value | Source(s) |

| Formal Name | Phenol-1,2,3,4,5,6-¹³C₆ | [3] |

| CAS Number | 89059-34-7 | [4][5][6] |

| Molecular Formula | [¹³C]₆H₆O | [3][4] |

| Molecular Weight | ~100.07 g/mol | [7] |

| Mass Shift vs. Native | +6 Da | |

| Typical Isotopic Purity | ≥99 atom % ¹³C | |

| Primary Applications | Internal standard for mass spectrometry, Environmental analysis, Metabolic studies, Synthetic intermediate | [7][8][9][10] |

| Storage Conditions | Store refrigerated (+2°C to +8°C), desiccated, and protected from light. | [7] |

Core Application: Isotope Dilution Mass Spectrometry (IDMS)

The most prevalent use of Phenol-13C6 is as an internal standard for the quantification of phenol and structurally related compounds, such as bisphenol A (BPA), alkylphenols, and various drug metabolites.[11][12] This is critical in fields like environmental monitoring, toxicology, and clinical diagnostics where analytes are often present at trace levels in complex matrices like wastewater, soil, or biological fluids.[11][13]

Causality of the IDMS Workflow

The IDMS method is inherently robust because the labeled standard is added before any sample manipulation (extraction, cleanup, derivatization). Any loss of the target analyte during these steps is mirrored by a proportional loss of the labeled standard. This preserves the crucial analyte-to-standard ratio, leading to highly accurate final concentration measurements that are independent of sample recovery.[2][14]

Caption: General workflow for quantitative analysis using Isotope Dilution Mass Spectrometry (IDMS).

Detailed Protocol: Quantification of Phenol in Environmental Water by IDMS-GC/MS

This protocol provides a self-validating framework for the determination of phenol in water samples.

-

Preparation of Standards:

-

Prepare a stock solution of unlabeled phenol in methanol.

-

Prepare a stock solution of Phenol-13C6 in methanol at a concentration of ~100 µg/mL.[14]

-

Create a series of calibration standards by adding varying amounts of the unlabeled phenol stock and a fixed amount of the Phenol-13C6 stock to clean water. This generates a calibration curve based on the ratio of unlabeled to labeled phenol.[14]

-

-

Sample Preparation:

-

Collect 1 L of the water sample in a clean glass container.

-

Crucial Step: Immediately spike the sample with a known volume of the Phenol-13C6 stock solution to achieve a concentration within the calibration range (e.g., 100 µg/L).[14] This step ensures that any subsequent losses are accounted for.

-

Adjust the sample pH to <2 using sulfuric acid to ensure phenol is in its protonated form, which is more efficiently extracted.[14]

-

Perform a liquid-liquid extraction by adding methylene chloride and shaking vigorously. Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction two more times.

-

Pool the organic extracts and dry them by passing through anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

-

GC/MS Analysis:

-

Inject 1 µL of the concentrated extract into the GC/MS system.

-

The gas chromatograph separates the components of the mixture, and the mass spectrometer detects the ions.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[1]

-

| GC/MS Parameter | Typical Value | Rationale |

| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A common non-polar column providing good separation for semi-volatile organic compounds.[12] |

| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace-level analysis. |

| Oven Program | Initial 40°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | A standard temperature program that effectively separates phenol from other potential contaminants.[12] |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| SIM Ions Monitored | Phenol: m/z 94 (molecular ion), 65, 66. Phenol-¹³C₆: m/z 100 (molecular ion), 71. | Monitoring the molecular ion provides specificity, while fragment ions confirm identity.[15][16] |

-

Data Analysis and Quantification:

-

Integrate the peak areas for the primary quantification ions of native phenol (m/z 94) and Phenol-13C6 (m/z 100).

-

Calculate the response ratio (Area of m/z 94 / Area of m/z 100).

-

Determine the concentration of phenol in the original sample by plotting this ratio against the calibration curve.

-

Core Application: Metabolic Flux Analysis (MFA)

Phenol-13C6 can be used as a tracer to follow the metabolic fate of the phenol molecule within a biological system, such as a microbial culture. This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a powerful snapshot of the activity of central carbon metabolism.[9][17]

Causality of the MFA Workflow

When cells are fed a ¹³C-labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) in these metabolites using mass spectrometry, researchers can deduce the relative activities of different metabolic pathways.[17][18] For example, a study on E. coli used ¹³C-MFA to show that the presence of phenol inhibits the TCA cycle, causing a metabolic overflow that increases acetate production.[9][17]

Sources

- 1. scispace.com [scispace.com]

- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. molnova.com:443 [molnova.com:443]

- 5. molnova.com [molnova.com]

- 6. Phenol 13C6 | CAS 89059-34-7 | LGC Standards [lgcstandards.com]

- 7. isotope.com [isotope.com]

- 8. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C-Metabolic Flux Analysis Reveals Effect of Phenol on Central Carbon Metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insights into the fate of a 13C labelled phenol pulse for stable isotope probing (SIP) experiments - NERC Open Research Archive [nora.nerc.ac.uk]

- 11. library.dphen1.com [library.dphen1.com]

- 12. library.dphen1.com [library.dphen1.com]

- 13. Environmental fate of phenolic endocrine disruptors: field and laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. researchgate.net [researchgate.net]

- 16. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. 13C-Metabolic Flux Analysis Reveals Effect of Phenol on Central Carbon Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Senior Scientist's Guide to the Safe Handling and Application of Phenol-13C6

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and unambiguous analytical data, stable isotope-labeled compounds have become indispensable tools. Phenol-13C6, with its six carbon atoms replaced by the heavier ¹³C isotope, stands out as a critical internal standard and tracer in mass spectrometry-based research, from metabolic pathway analysis to environmental monitoring. While its isotopic nature is key to its utility, it is imperative to remember that its chemical reactivity and, consequently, its hazards, mirror those of its unlabeled counterpart. This guide, grounded in established safety protocols and field-proven insights, provides a comprehensive framework for the safe and effective handling of Phenol-13C6, ensuring both the integrity of your research and the well-being of your laboratory personnel.

Section 1: Compound Profile and Hazard Identification

A thorough understanding of the compound's properties and inherent hazards is the bedrock of safe laboratory practice. Phenol-13C6 is a white crystalline solid that is toxic and corrosive.[1][2] Its ability to cause severe skin burns, eye damage, and systemic toxicity upon exposure necessitates stringent safety measures.[1][2][3][4]

Table 1: Physicochemical Properties of Phenol-13C6

| Property | Value |

| CAS Number | 89059-34-7[4][5][6][7][8][9] |

| Molecular Formula | ¹³C₆H₅OH |

| Molecular Weight | 100.07 g/mol [5][9] |

| Appearance | White Solid[9] |

| Melting Point | 40-42 °C |

| Boiling Point | 182 °C |

| Storage Temperature | +2°C to +8°C, desiccated and protected from light[10][11] |

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the dangers associated with Phenol-13C6.

GHS Hazard Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 (Toxic if swallowed, in contact with skin, or if inhaled)[4][12]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[4][12]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[10]

-

Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects)[4][10][12]

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2 (May cause damage to organs through prolonged or repeated exposure)[4][10][12]

Section 2: The Hierarchy of Controls - A Proactive Safety Paradigm

Effective risk management in the laboratory follows a "hierarchy of controls" to minimize exposure to hazardous substances. This approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: The Hierarchy of Controls, illustrating the most to least effective safety measures.

For Phenol-13C6, elimination or substitution is often not feasible due to its specific analytical purpose. Therefore, a combination of robust engineering controls, stringent administrative procedures, and appropriate PPE is essential.

Section 3: Standard Operating Procedures for Safe Handling

A detailed, step-by-step methodology for handling Phenol-13C6 is crucial to prevent exposure.

3.1. Engineering Controls

-

Chemical Fume Hood: All manipulations of Phenol-13C6, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[1][13][14] This is the primary engineering control to prevent inhalation of the toxic and corrosive substance.[1][13]

-

Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[1]

3.2. Personal Protective Equipment (PPE)

The appropriate PPE provides a critical barrier against accidental contact.

Table 2: Recommended PPE for Handling Phenol-13C6

| Protection Type | Recommended Equipment | Rationale and Best Practices |

| Eye and Face Protection | Chemical splash goggles and a face shield.[1][15] | Must be worn whenever there is a potential for splashes.[1][15] |

| Hand Protection | Double-layered nitrile gloves (minimum 8mil total thickness) for incidental contact with dilute solutions (<10%). For concentrated solutions or prolonged handling, use neoprene or butyl rubber gloves over nitrile gloves.[1][15] | Phenol can readily penetrate standard nitrile gloves.[15] Gloves should be changed frequently and immediately if contaminated.[1][15] |

| Body Protection | A fully buttoned lab coat must be worn. For situations with a higher risk of splashing, a butyl rubber or neoprene apron over the lab coat is required.[1][15] Long pants and closed-toe shoes are mandatory.[1][15] | Provides a barrier to protect skin from contamination. |

| Respiratory Protection | All handling of Phenol-13C6 that may generate dust or aerosols should be conducted in a certified chemical fume hood.[15] If a fume hood is not available, a full-face respirator with appropriate cartridges for organic vapors should be used.[15] | Prevents inhalation of toxic and corrosive dust or vapors. |

3.3. Protocol for Weighing and Preparing a Stock Solution

-

Preparation:

-

Verify that the chemical fume hood is functioning correctly.

-

Don all required PPE as outlined in Table 2.

-

Assemble all necessary equipment inside the fume hood (analytical balance, weigh paper, spatula, volumetric flask, solvent, and waste container).

-

-

Weighing:

-

Tare the analytical balance with a piece of weigh paper.

-

Carefully transfer the desired amount of Phenol-13C6 onto the weigh paper, avoiding the creation of dust.

-

Record the precise weight.

-

-

Dissolution:

-

Gently transfer the weighed solid into the volumetric flask.

-

Rinse the weigh paper with a small amount of the desired solvent and add the rinsing to the flask to ensure a quantitative transfer.

-

Add solvent to the flask until it is approximately half-full.

-

Stopper the flask and swirl gently to dissolve the solid.

-

Once fully dissolved, add solvent to the calibration mark.

-

Invert the flask several times to ensure a homogenous solution.

-

-

Labeling and Storage:

-

Clearly label the solution with the compound name (Phenol-13C6), concentration, solvent, date of preparation, and your initials.

-

Store the solution in a tightly sealed container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][16][17]

-

Section 4: Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Caption: A flowchart for the emergency response to Phenol-13C6 exposure.

Key First Aid Measures:

-

Skin Contact: Rapid decontamination is critical.[3][18] Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15-20 minutes.[15] After the initial water flush, swab the area repeatedly with polyethylene glycol 300 (PEG 300) for at least 30 minutes.[15][19] If PEG 300 is not available, continue flushing with water.[15] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush the eyes with gently running water for at least 15 minutes, holding the eyelids open.[1][3][14][18] Seek immediate medical attention.[1][3]

-

Inhalation: Move the individual to fresh air.[1][3][18] Seek immediate medical attention.[1][3]

-

Ingestion: Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water and give them more water to drink.[14] Seek immediate medical attention.[3]

Section 5: Spill Management and Waste Disposal

5.1. Spill Cleanup

-

Small Spills: For small liquid spills, absorb the material with paper towels or a commercial absorbent like vermiculite.[13] For crystalline spills, carefully collect the crystals and then wipe the area with a 70% isopropanol or ethanol solution.[20] Always wear appropriate PPE during cleanup.[13][20]

-

Large Spills: Evacuate the area and alert others.[20] Contact your institution's Environmental Health and Safety (EHS) department for assistance.[20]

5.2. Waste Disposal

All Phenol-13C6 waste and contaminated materials must be disposed of as hazardous waste.[1][2][3]

-

Collect all waste in a clearly labeled, sealed container.[1][2][21]

-

Do not mix with other waste streams.

-

Follow your institution's and local regulations for hazardous waste disposal.

Conclusion: Fostering a Culture of Safety

The analytical power of Phenol-13C6 is undeniable, but its safe use is a shared responsibility. By integrating the principles of the hierarchy of controls, adhering to detailed standard operating procedures, and being prepared for emergencies, researchers can harness the capabilities of this valuable compound while maintaining a safe and secure laboratory environment. This guide provides a robust framework, but it is essential to supplement it with your institution's specific safety protocols and a thorough review of the most current Safety Data Sheet before commencing any work.

References

-

Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

-

The University of Queensland. Working Safely with Phenol Guideline. [Link]

-

University of California, Berkeley, Environment, Health & Safety. Appendix P - Phenol First Aid Guide and PPE. [Link]

-

Princeton University Environmental Health & Safety. Phenol. [Link]

-

University of York, Department of Biology. Phenol Exposure: First Aid Guidance. [Link]

-

Monash University, Health Safety & Wellbeing. Phenol - OHS Information Sheet. [Link]

-

Western Washington University, Environmental Health and Safety. Phenol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12205407, Phenol-13C6. [Link]

-

Capital Resin Corporation. The Physical and Chemical Properties of Phenol. [Link]

-

University of Wollongong. Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. [Link]

-

Chemistry For Everyone. How Do You Dispose Of Phenol Safely?. [Link]

-

New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]

-

University of California, Berkeley. Phenol Hazard Controls Fact Sheet. [Link]

Sources

- 1. ehs.yale.edu [ehs.yale.edu]

- 2. ehs.berkeley.edu [ehs.berkeley.edu]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. molnova.com [molnova.com]

- 6. Phenol 13C6 | CAS 89059-34-7 | LGC Standards [lgcstandards.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Phenol-13C6 | C6H6O | CID 12205407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. isotope.com [isotope.com]

- 11. isotope.com [isotope.com]

- 12. fishersci.com [fishersci.com]

- 13. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 14. monash.edu [monash.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. umdearborn.edu [umdearborn.edu]

- 17. nj.gov [nj.gov]

- 18. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 19. First aid guidance - Department of Biology, University of York [york.ac.uk]

- 20. ehs.wwu.edu [ehs.wwu.edu]

- 21. otago.ac.nz [otago.ac.nz]

An In-Depth Technical Guide to the Physical Characteristics of Solid Phenol-13C6

Introduction: The Significance of Isotopic Labeling in Modern Research

In the realms of pharmaceutical development, metabolic research, and environmental science, precision is paramount. The ability to trace, identify, and quantify molecules within complex biological or environmental systems is fundamental to innovation and understanding. Stable isotope-labeled compounds, such as Phenol-13C6, are indispensable tools that provide this precision.[1] In Phenol-13C6, all six carbon atoms in the benzene ring are the heavier, non-radioactive 13C isotope instead of the naturally abundant 12C. This isotopic enrichment creates a molecule that is chemically identical to standard phenol but possesses a distinct mass signature.

This mass difference, while having a negligible effect on the bulk physical and chemical properties, makes Phenol-13C6 an invaluable building block and internal standard.[2] It is extensively used in the synthesis of 13C-labeled drug candidates and their metabolites.[1] When used in absorption, distribution, metabolism, and excretion (ADME) studies, these labeled compounds can be unambiguously distinguished from their endogenous or unlabeled counterparts by mass spectrometry.[3][4] This allows for precise quantification of a drug's fate in the body, aiding in the optimization of pharmacokinetic properties and the reduction of potential toxicity.[1][5]

This guide provides a comprehensive overview of the core physical characteristics of solid Phenol-13C6, offering researchers, scientists, and drug development professionals a technical resource for its application. We will delve into its fundamental properties, the analytical methods used for their characterization, and the essential protocols for its safe handling and storage.

Core Physical and Chemical Properties

Solid Phenol-13C6 is a white, crystalline solid at room temperature.[3][6] Its physical properties are primarily governed by the strong intermolecular hydrogen bonding afforded by the hydroxyl (-OH) group, which leads to a significantly higher melting and boiling point compared to other hydrocarbons of similar molecular mass.[6][7] The substitution of 12C with 13C atoms results in a higher molecular weight but has a minimal impact on these bulk physical properties. While subtle differences in vibrational energies due to the heavier isotopes exist, they do not significantly alter the macroscopic characteristics like melting point or solubility.[2]

Quantitative Data Summary

The key physical and chemical identifiers for Phenol-13C6 are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 89059-34-7 | [8] |

| Molecular Formula | ¹³C₆H₆O | [8] |

| Molecular Weight | ~100.07 g/mol | [8] |

| Appearance | Crystalline Solid | |

| Color | White to off-white or pink | [6] |

| Melting Point | 40-42 °C (literature) | [N/A] |

| Boiling Point | ~182 °C (literature) | [N/A] |

| Density | ~1.139 g/mL at 25 °C | [N/A] |

| Purity | ≥98% | [N/A] |

Solubility Profile

The solubility of Phenol-13C6 is dictated by the polarity of the hydroxyl group and the nonpolar nature of the benzene ring. It exhibits good solubility in polar organic solvents due to hydrogen bonding interactions. Its solubility in aqueous solutions is moderate and pH-dependent.

-

Organic Solvents: Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[9]

-

Aqueous Solutions: Moderately soluble in water (approx. 8 g per 100 g of water). [N/A] It is sparingly soluble in mixed aqueous buffers such as Ethanol:PBS (pH 7.2).[9] The ability to form hydrogen bonds with water accounts for its moderate solubility. [N/A]

Structural and Spectroscopic Characterization

Confirming the identity and purity of Phenol-13C6 is critical. This is achieved through a combination of spectroscopic and crystallographic techniques.

Molecular Structure

The foundational structure of Phenol-13C6 consists of a hydroxyl group bonded directly to a benzene ring where all six carbon atoms are the ¹³C isotope.

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phenol | Structure, Definition & Formula - Lesson | Study.com [study.com]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Phenol-13C6 | CAS 89059-34-7 | LGC Standards [lgcstandards.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Technical Guide to High-Purity Phenol-¹³C₆ for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of high-purity Phenol-¹³C₆, a critical reagent for researchers, scientists, and drug development professionals. It details the commercial sources, quality considerations, and practical applications of this stable isotope-labeled compound, with a focus on its use in quantitative bioanalysis and as a synthetic precursor. The information presented herein is grounded in established scientific principles and regulatory standards to ensure methodological robustness and data integrity.

The Significance of Phenol-¹³C₆ in Modern Pharmaceutical Science

Phenol, a fundamental structural motif in numerous pharmaceuticals, is subject to extensive metabolic transformation within the body. Understanding these metabolic pathways is paramount for assessing a drug's efficacy, safety, and pharmacokinetic profile. Phenol-¹³C₆, in which all six carbon atoms of the benzene ring are the heavy isotope ¹³C, serves as an invaluable tool in these investigations. Its primary applications are twofold: as a superior internal standard for mass spectrometry-based quantification and as a versatile building block for the synthesis of ¹³C-labeled drug metabolites.[1]

The use of stable isotope-labeled (SIL) internal standards is considered the gold standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[2] Phenol-¹³C₆ and its derivatives offer distinct advantages over other labeled analogues, such as those incorporating deuterium (²H).

The ¹³C Advantage: Why It Matters in Bioanalysis

The choice of isotopic label can significantly impact the accuracy and precision of a bioanalytical method. While deuterated standards are commonly used, ¹³C-labeled compounds are widely regarded as superior for several key reasons:

-

Chromatographic Co-elution: ¹³C-labeled standards have nearly identical physicochemical properties to their unlabeled counterparts. This ensures they co-elute perfectly during liquid chromatography, a critical factor for accurate quantification, especially in complex biological matrices. Deuterated standards, due to the slight difference in bond strength between carbon-deuterium and carbon-hydrogen, can sometimes exhibit a small chromatographic shift, leading to differential matrix effects and compromising data accuracy.

-

Isotopic Stability: The ¹³C isotope is inherently stable and does not undergo back-exchange with unlabeled atoms in the sample or solvent. Deuterium labels, particularly on heteroatoms or activated carbon positions, can be susceptible to exchange, which can lead to inaccurate quantification.

-

Absence of Isotope Effects: The larger mass difference between deuterium and hydrogen can sometimes lead to different fragmentation patterns in the mass spectrometer's collision cell, known as an isotope effect. ¹³C labeling, with its smaller relative mass increase, is less prone to such effects, ensuring that the labeled standard and the analyte behave more similarly during ionization and fragmentation.

These advantages contribute to more robust and reliable bioanalytical methods, which is a critical consideration in regulated drug development.

Commercial Suppliers of High-Purity Phenol-¹³C₆

A number of reputable suppliers provide high-purity Phenol-¹³C₆ for research and pharmaceutical applications. When selecting a supplier, it is crucial to consider not only the price but also the documented purity, isotopic enrichment, and the availability of a comprehensive Certificate of Analysis (CoA).

| Supplier | Typical Isotopic Enrichment | Typical Chemical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 99 atom % ¹³C | ≥99% (CP) | 100 mg and larger custom packaging |

| Cambridge Isotope Laboratories, Inc. | 99% | ≥98% | 0.1 g and larger |

| Cayman Chemical | Not specified, but implied high | ≥98% | 100 mg, 250 mg, 500 mg, 1 g |

| TargetMol | Not specified, but implied high | 99.89% (by HPLC) | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

Note: The information in this table is based on publicly available data from the suppliers' websites and is subject to change. It is essential to request a lot-specific Certificate of Analysis for detailed specifications.

Application Focus: Phenol-¹³C₆ as an Internal Standard in LC-MS/MS Bioanalysis

The most common application of Phenol-¹³C₆ is as a starting material for the synthesis of a stable isotope-labeled internal standard (SIL-IS) of a phenolic drug or metabolite. This SIL-IS is then used to accurately quantify the unlabeled analyte in biological matrices such as plasma, serum, or urine.

Below is a representative workflow and a detailed, step-by-step protocol for the quantification of a hypothetical phenolic drug metabolite, "Metabolite X," using its ¹³C₆-labeled analogue synthesized from Phenol-¹³C₆.

Experimental Workflow

Caption: Workflow for quantitative bioanalysis using a ¹³C-labeled internal standard.

Detailed Experimental Protocol

This protocol is a representative example and should be optimized and fully validated for the specific analyte and matrix.

1. Preparation of Stock and Working Solutions:

-

Metabolite X Stock Solution (1 mg/mL): Accurately weigh and dissolve Metabolite X in methanol.

-

¹³C₆-Metabolite X (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve ¹³C₆-Metabolite X in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking blank, analyte-free biological matrix with appropriate volumes of the Metabolite X stock solution to achieve a concentration range that covers the expected in-vivo concentrations.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, but from a separate weighing of the Metabolite X stock.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v).

2. Sample Preparation:

-

To 100 µL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve and transfer to autosampler vials.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Metabolite X: Optimize precursor ion (e.g., [M+H]⁺) and a specific product ion.

-

¹³C₆-Metabolite X (IS): Precursor ion will be [M+H+6]⁺, and the product ion should be analogous to the unlabeled analyte.

-

-

Optimize instrument parameters such as collision energy and declustering potential for both analyte and IS.

-

4. Data Analysis:

-

Integrate the chromatographic peaks for both the analyte and the IS.

-

Calculate the peak area ratio of the analyte to the IS for all standards, QCs, and samples.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Determine the concentration of Metabolite X in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Regulatory and Pharmacopeial Context

The validation of bioanalytical methods for regulatory submissions is governed by guidelines from authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Both agencies have adopted the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[3][4][5]

Key Validation Parameters under ICH M10 for Methods Using SIL-IS

When using a stable isotope-labeled internal standard like ¹³C₆-Metabolite X, the following validation parameters are critical:

-

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including the IS. The response in blank matrix should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the IS.[2]

-

Calibration Curve: The relationship between the analyte concentration and the response should be defined. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).[2]

-

Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the method must be demonstrated at multiple concentration levels (LLOQ, low, mid, and high QCs). The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (%CV) should not exceed 15% (20% for the LLOQ).[2]

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and IS should be assessed to ensure it does not compromise the accuracy and precision of the method. The use of a co-eluting SIL-IS is the most effective way to compensate for matrix effects.

-

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Role of Pharmacopeias (USP and EP)

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) primarily provide official reference standards for active pharmaceutical ingredients and related compounds.[6][7] While they establish standards for the quality and purity of these materials, they do not typically provide detailed protocols for bioanalytical method validation. Instead, they offer general chapters on method validation (e.g., USP <1225>) that align with the principles outlined in the ICH guidelines.[8] The use of a well-characterized reference standard, such as those from USP or EP for the unlabeled analyte, is a fundamental requirement for method validation.

Phenol-¹³C₆ as a Synthetic Building Block

Beyond its use in preparing internal standards, Phenol-¹³C₆ is a valuable starting material for the synthesis of ¹³C-labeled versions of drug candidates or their metabolites.[1] This allows for in-depth investigation of metabolic pathways through techniques like ¹³C-Metabolic Flux Analysis. The presence of the ¹³C label allows researchers to trace the fate of the phenolic moiety through various enzymatic transformations, providing unambiguous identification of metabolic products.

Caption: Use of Phenol-¹³C₆ as a synthetic precursor for metabolism studies.

Conclusion

High-purity Phenol-¹³C₆ is an enabling tool in modern drug discovery and development. Its superiority as a precursor for stable isotope-labeled internal standards ensures the generation of high-quality, reliable data in quantitative bioanalysis, a prerequisite for regulatory submissions. Furthermore, its application as a synthetic building block provides a powerful means to elucidate complex metabolic pathways. By understanding the principles outlined in this guide, researchers and drug development professionals can effectively leverage Phenol-¹³C₆ to accelerate their programs and enhance the scientific rigor of their findings.

References

- A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines. Benchchem.

- Guideline on bioanalytical method valid

- ICH M10 on bioanalytical method valid

- Bioanalytical method valid

- Bioanalytical Method Validation - Guidance for Industry. U.S.

- ICH M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S.

- ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material.

- ICH guideline M10 Step2b on bioanalytical method valid

- bioanalytical method validation and study sample analysis m10.

- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.

- Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance. KCAS Bioanalytical & CRO Services. 2022.

- Chapter 16 – Bioanalytical method validation and bioanalysis in regul

- A Researcher's Guide to FDA/ICH Guidelines for Stable Isotope-Labeled Internal Standard Valid

- FDA and EMA guidelines for bioanalytical method validation using stable isotope standards. Benchchem.

- Cayman Chemical. Phenol-13C6 (CAS Number: 89059-34-7).

- Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. PubMed. 2014.

- USP Reference Standards.

- <1225> VALIDATION OF COMPENDIAL PROCEDURES.

- European Pharmacopoeia Reference Standards. European Directorate for the Quality of Medicines & HealthCare.

- <11> USP REFERENCE STANDARDS.

- Use and Storage of USP Reference Standards.

- <11> USP REFERENCE STANDARDS. uspbpep.com.

- Pharmacopeia & Metrological Institute Standards. Sigma-Aldrich.

- EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. Aschimfarma.

- TargetMol. Phenol-13C6 | M4 mAChR receptor agonist.

- Cambridge Isotope Laboratories. PHENOL (13C6, 99%), 0.1 G, 89059-34-7.

- Sigma-Aldrich.

- Eurisotop. PHENOL (13C6, 99%).

- Sigma-Aldrich.

- C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples.

- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in R

- Guide to achieving reliable quantit

- An overview of methods using 13C for improved compound identification in metabolomics and natural products.

- Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems.

- Synthesis of plasmodione metabolites and 13C-enriched plasmodione as chemical tools for drug metabolism investig

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI.

- One step retrosynthesis of drugs from commercially available chemical building blocks and conceivable coupling reactions. Royal Society of Chemistry.

- Designing Stable Isotope Labeled Internal Standards. Acanthus Research. 2022.

- Selection Guide for Stable Isotope-Labeled Pharmaceutical Standards. Alfa Chemistry.

- Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. 2014.

- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.

- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan.

- Basic Sample Preparation Techniques in LC‐MS Bioanalysis.

- Quantitative analysis of small molecules in biological samples.

- Quantification of bisphenol A and its selected analogs in serum using pre‐column derivatization with high‐performance liquid chromatography and tandem mass spectrometry.

- Simultaneous determination of bisphenol A and its chlorinated deriv

- LC-MS Application Data Sheet No. 032 Analysis of Bisphenol A and Nonylphenol using LC-MS.

- Quantitative determination of bisphenol A from human saliva using bulk derivatization and trap-and-elute liquid chromatography coupled to electrospray ioniz

- Simultaneous quantification of multiple classes of phenolic compounds in blood plasma by liquid chromatography-electrospray tandem mass spectrometry. PubMed. 2010.

- Simultaneous quantification of multiple class of phenolic compounds in blood plasma by liquid chromatography–electrospray tandem mass spectrometry.

- Development and validation of LC-MS/MS method for quantification of bisphenol A and estrogens in human plasma and seminal fluid. Charles Explorer.

- Quantification of mycophenolic acid in plasma by isotope dilution liquid chromatography-tandem mass spectrometry candid

- A novel and Rapid LC–MS/MS assay for the Determination of Mycophenolate and Mycophenolic Acid in Human Plasma.

- A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. Thermo Fisher Scientific.

Sources

- 1. Development and validation of LC-MS/MS method for quantification of bisphenol A and estrogens in human plasma and seminal fluid | Charles Explorer [explorer.cuni.cz]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]

- 4. database.ich.org [database.ich.org]

- 5. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]

- 6. USP Reference Standards [usp.org]

- 7. edqm.eu [edqm.eu]

- 8. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Phenol-13C6: Structure, Properties, and Applications

Introduction

Isotopic labeling is a powerful technique that involves the substitution of specific atoms in a molecule with their isotopes to trace their path through a chemical reaction or a biological system.[1][2] This methodology is a cornerstone in modern research, providing unparalleled insights into metabolic pathways, reaction mechanisms, and quantitative analysis.[3] Stable isotopes, such as Carbon-13 (¹³C), are non-radioactive and can be detected through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making them ideal tracers in a wide range of scientific disciplines, particularly in drug development and metabolomics.[3][4] Phenol-13C6, a phenol molecule where all six carbon atoms of the benzene ring are replaced with the ¹³C isotope, serves as a critical building block and internal standard for advanced analytical applications.[5][6] This guide provides a comprehensive technical overview of Phenol-13C6, its structural properties, analytical characterization, and its pivotal role in research and pharmaceutical development.

Phenol-13C6: Core Structural and Chemical Properties

Phenol-13C6 is an isotopically labeled form of phenol, an aromatic organic compound with the molecular formula C₆H₆O.[7] In this specific isotopologue, all six carbon atoms in the aromatic ring are the stable isotope ¹³C. This complete labeling results in a mass increase of 6 Daltons compared to the natural abundance phenol.

Structural Formula and Identification

The fundamental structure consists of a hydroxyl (-OH) group bonded to a fully ¹³C-labeled phenyl ring.

-

IUPAC Name: (1,2,3,4,5,6-¹³C₆)cyclohexatrienol[7]

-

Molecular Formula: [¹³C]₆H₆O[8]

-

CAS Number: 89059-34-7[9]

Caption: Structural formula of Phenol-13C6.

Physicochemical Properties

The substitution of ¹²C with ¹³C has a negligible effect on the chemical properties, such as acidity, reactivity, and solubility, as isotopes share identical electronic configurations.[3] However, the difference in mass is significant and is the basis for its use in mass spectrometry. The physical properties are nearly identical to those of unlabeled phenol.

| Property | Unlabeled Phenol (C₆H₅OH) | Phenol-13C6 ([¹³C]₆H₅OH) | Data Source(s) |

| Molecular Weight | 94.11 g/mol | ~100.07 g/mol | [9][10] |

| Melting Point | 40.5 °C | 40-42 °C | [9] |

| Boiling Point | 181.7 °C | 182 °C | [9] |

| Appearance | Colorless-to-white crystalline solid | Crystalline solid | [8][10] |

| Solubility | Moderately soluble in water | Moderately soluble in water | [10][11] |

| Acidity (pKa) | ~9.95 | ~9.95 | [11] |

Table 1: Comparison of key physicochemical properties. The primary difference is the molecular weight, which is fundamental to its application as an internal standard.

Isomers of Phenol-13C6

The term "isomer" in the context of Phenol-13C6 requires careful distinction.

-